molecular formula C11H15BrO B8787367 1-(4-Bromobutyl)-2-methoxybenzene

1-(4-Bromobutyl)-2-methoxybenzene

Cat. No. B8787367
M. Wt: 243.14 g/mol
InChI Key: BYBUBDMCLQWHQL-UHFFFAOYSA-N
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Patent
US05776963

Procedure details

2-(4-bromobutyl)anisole 2-Bromoanisole (2.0 g, 1.07 mmol) in tetrahydrofuran (20 ml) was cooled to -78° C. under nitrogen and secondary butyrithium (1.3 M, 10 ml, 1.3 eq) was charged into the resulting solution for two hours. The solution was quenched with 1,4-dibromobutane (3.2 g) and allowed to stir at ambient temperature overnight. The nmixture was diluted with ethyl acetate, washed with water and brine, and concentrated to an oil. Following chromatography on a SiO2 column, 2.4 g of 2-(4-bromobutyl)anisole were obtained.
Name
2-(4-bromobutyl)anisole 2-Bromoanisole
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1C=CC=CC=1OC.[Br:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[O:21][CH3:22].[CH3+3](CC)#C>O1CCCC1>[Br:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[O:21][CH3:22] |f:0.1|

Inputs

Step One
Name
2-(4-bromobutyl)anisole 2-Bromoanisole
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)OC.BrCCCCC1=C(C=CC=C1)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[CH3+3](#C)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was quenched with 1,4-dibromobutane (3.2 g)
ADDITION
Type
ADDITION
Details
The nmixture was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCCCCC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 922.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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